cis-Chlordane
Overview
Description
Synthesis Analysis
Chlordane is synthesized via the Diels-Alder fusion of hexachlorocyclopentadiene and cyclopentadiene to form the intermediate chlordene, which is chlorinated under certain conditions to form chlordane with a chlorine content of 64 to 67%. The product is a complex mixture of at least 20 different components, including cis-chlordane (Nomeir & Hajjar, 1987).
Molecular Structure Analysis
The crystal structures of cis- and trans-chlordanes and their photoisomers have been determined, providing insights into their chemical behavior and reactivity. These studies help understand the physical and chemical properties of cis-chlordane and its isomers (Knox, Raston, & White, 1979).
Chemical Reactions and Properties
cis-Chlordane undergoes photodegradation, leading to the formation of various degradation products. These reactions are crucial for understanding the environmental fate of chlordane and its potential impact on ecosystems. Photodegradation studies reveal the pathways through which chlordane and its isomers degrade under environmental conditions (Yamada et al., 2008).
Physical Properties Analysis
Chlordane's physical properties, such as solubility, vapor pressure, and bioconcentration factors, are critical for assessing its environmental distribution and potential for bioaccumulation in marine animals and other organisms. Studies have investigated these properties to predict the behavior of chlordane in various environmental compartments (Kawano et al., 1988).
Chemical Properties Analysis
The enantioselective metabolism of cis- and trans-chlordane by liver microsomes has been studied, highlighting the compound's biotransformation and the role of enantiomeric composition in its environmental persistence. These findings are crucial for understanding the toxicological impact of chlordane and its metabolites (Kania-Korwel & Lehmler, 2013).
Scientific Research Applications
Use as an Insecticide
- Scientific Field : Agriculture and Environmental Science
- Application Summary : Chlordane, including its isomer cis-Chlordane, is a versatile, broad-spectrum contact insecticide that was typically used to protect structures and crops . It was also used on turf, lawns, ornamental trees, and drainage ditches .
- Methods of Application : The primary component of chlordanes was cis-chlordane, indicating that recent applications of chlordane in this field were dubious . Technically, chlordane is a chlorinated cyclodiene composed up of at least 147 different molecules, including isomers, chlorinated hydrocarbons, and byproducts .
- Results or Outcomes : Chlordane production, use, and import have all been outlawed since September 20, 1996 . Some researchers reported higher chlordane concentrations in soil at few places of India, which raises the possibility of adverse effects on the environment .
Association with Diabetes
- Scientific Field : Medical and Health Sciences
- Application Summary : There is increasing scientific evidence showing endocrine disrupting chemicals (EDCs) such as chlordane compounds as risk factors in the pathogenesis and development of obesity and obesity‐related metabolic syndromes such as type 2 diabetes .
- Methods of Application : A systematic approach was used to identify the available data and summarizing the results through meta‐analysis .
- Results or Outcomes : The odds of having diabetes significantly increase with increasing levels of chlordanes . The estimates were positive for all compounds but statistically significant for oxychlordane [OR = 1.96 (95% CI 1.19; 3.23)]; for trans‐nonachlor [OR = 2.43 (95% CI 1.64; 3.62)] and for heptachlor epoxide [OR = 1.88 (95% CI 1.42; 2.49)] .
Association with Autism
- Scientific Field : Medical and Health Sciences
- Application Summary : Trans-nonachlor and oxychlordane in serum of mothers during gestation has been linked with behaviors associated with autism in offspring at age 4–5 .
- Methods of Application : The study likely involved measuring the levels of chlordane compounds in the serum of pregnant women and observing the behavior of their offspring .
- Results or Outcomes : The study found a correlation between the levels of chlordane compounds in the serum of mothers during gestation and behaviors associated with autism in their offspring at age 4–5 .
Environmental Monitoring
- Scientific Field : Environmental Science
- Application Summary : Chlordane is often monitored in the environment due to its persistence and potential for bioaccumulation . It has been found in important rivers like the Ganga and Gomti, where chlordane levels were higher than the maximum residual limit .
- Methods of Application : Environmental monitoring typically involves collecting samples from various environmental matrices (e.g., air, water, soil) and analyzing them for the presence and concentration of chlordane .
- Results or Outcomes : Both the Pacific and the African regions have seen an increase in chlordane levels on a regional scale . In comparison to the Global Monitoring Plan, chlordane levels were higher with a higher global mean (1%) and median (27%) values .
Socioemotional Impact Study
- Scientific Field : Psychology and Health Sciences
- Application Summary : A study discovered a correlation between the socioemotional scores and trans-chlordane levels in breast milk .
- Methods of Application : The study likely involved measuring the levels of chlordane compounds in the breast milk of mothers and observing the socioemotional scores of their offspring .
- Results or Outcomes : The study found a correlation between the socioemotional scores and trans-chlordane levels in breast milk .
Safety And Hazards
Exposure to cis-Chlordane occurs from its past use as a pesticide. The acute (short-term) effects of cis-Chlordane in humans consist of gastrointestinal distress and neurological symptoms, such as tremors and convulsions . Chronic (long-term) inhalation exposure of humans to cis-Chlordane results in effects on the nervous system . It is also suspected of causing cancer and damaging fertility or the unborn child .
Future Directions
Given the persistence of cis-Chlordane in the environment and its potential health effects, future research should focus on developing effective methods for its detection and removal from the environment . Additionally, further studies are needed to fully understand the long-term health effects of exposure to cis-Chlordane .
properties
IUPAC Name |
(1R,2S,3R,4S,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3-,4-,5-,8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWJNBZANLAXMG-KMMBHOGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@H]([C@H]1Cl)Cl)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038326 | |
Record name | cis-Chlordane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Cerilliant MSDS] | |
Record name | alpha-Chlordane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11725 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000036 [mmHg] | |
Record name | alpha-Chlordane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11725 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
cis-Chlordane | |
CAS RN |
5103-71-9 | |
Record name | cis-Chlordane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5103-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-Chlordane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6038326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,2α,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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